Bienvenue dans la boutique en ligne BenchChem!

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Factor Xa inhibition Serine protease Anticoagulant

Procure a defined-geometry sulfonyl-piperazine-pyridazine (CAS 1021104-18-6) where the 5-chlorothiophene-2-sulfonyl cap is retained for neutral S1 pocket engagement, distinguishing it from chlorobenzene-sulfonyl isomers. This specific scaffold enables exploration of S4 substituents via the 6-phenylpyridazine while maintaining the validated S1 interaction critical for factor Xa inhibitor design programs. Do not substitute with generic pyridazine sulfonamides—the precise substitution pattern directly impacts target selectivity and binding topology across serine proteases and aminergic GPCRs.

Molecular Formula C18H17ClN4O2S2
Molecular Weight 420.93
CAS No. 1021104-18-6
Cat. No. B2820575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
CAS1021104-18-6
Molecular FormulaC18H17ClN4O2S2
Molecular Weight420.93
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl
InChIInChI=1S/C18H17ClN4O2S2/c19-16-7-9-18(26-16)27(24,25)23-12-10-22(11-13-23)17-8-6-15(20-21-17)14-4-2-1-3-5-14/h1-9H,10-13H2
InChIKeyBMBILBHIPVMXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1021104-18-6: A Differentiated Chlorothiophene-Sulfonyl Piperazine Pyridazine for Targeted Research Programs


3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine (CAS 1021104-18-6) is a fully synthetic heterocyclic compound belonging to the sulfonyl-piperazine-pyridazine class, with a molecular formula of C₁₈H₁₇ClN₄O₂S₂ and a molecular weight of 420.93 g/mol . It is architecturally defined by three distinct pharmacophoric elements: a central pyridazine ring substituted at position 6 with a phenyl group, a piperazine linker at position 3, and a 5-chlorothiophene-2-sulfonyl terminal cap. This precise arrangement is a positional isomer of several cataloged compounds sharing the same formula but differing in sulfonyl or pyridazine substituent placement, a distinction that directly impacts binding topology in biological targets such as serine proteases and GPCRs [1]. As a research tool and potential lead scaffold, its procurement value lies in this defined geometry rather than in generic sulfonamide or pyridazine activity.

Why In-Class Analogs of 1021104-18-6 Cannot Be Interchanged Without Validation


The sulfonyl-piperazine-pyridazine chemical space contains multiple regioisomers and heterocycle-swapped analogs that appear superficially interchangeable but carry distinct molecular recognition signatures. For instance, exchanging the 5-chlorothiophene sulfonyl group for a 4-chlorobenzene sulfonyl, or the 6-phenylpyridazine for a 6-thienylpyridazine, yields compounds of identical formula (C₁₈H₁₇ClN₄O₂S₂) but with fundamentally altered pharmacophore geometries and electronic distributions . In serine protease inhibitor design, the chlorothiophene moiety has been shown to occupy the S1 pocket via neutral interactions, while the basic piperazine-directed group engages the S4 subsite—a binding mode that is highly sensitive to the precise sulfonyl attachment vector [1]. Generic procurement of any 'pyridazine sulfonamide' without accounting for these positional and heterocyclic specifics risks selecting a compound with divergent target engagement, selectivity profile, and suitability for structure-based drug design programs [2].

Quantitative Differential Evidence for 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine (1021104-18-6)


Chlorothiophene Sulfonyl vs. Chlorobenzene Sulfonyl: S1 Pocket Complementarity in Factor Xa

Crystal structures of factor Xa complexed with ketopiperazine inhibitors reveal that chlorothiophene-containing ligands occupy the S1 pocket via the neutral chlorothiophene moiety, while chlorobenzene analogs exhibit distinct binding topologies. Although direct head-to-head Kᵢ data for 1021104-18-6 are not publicly available in primary literature, the closest structural comparator—a chlorothiophene-sulfonyl piperazine ketopiperazine (RPR209685)—exhibited a Kᵢ of 1.10 nM against factor Xa [1], demonstrating that the chlorothiophene sulfonyl motif, when correctly positioned on the piperazine scaffold, can drive sub-nanomolar potency. Replacement of the chlorothiophene with chlorobenzothiophene or simpler phenylsulfonyl groups in the same scaffold results in 10- to 100-fold reductions in potency in published factor Xa inhibitor series [2]. The 6-phenylpyridazine substituent of 1021104-18-6 further differentiates it from the furan-, pyridinyl-, and cyclopropyl-substituted analogs that dominate the patent landscape, each of which alters the exit vector from the S4 subsite and modifies selectivity against related trypsin-like serine proteases [3].

Factor Xa inhibition Serine protease Anticoagulant Structure-based drug design

Positional Isomer Discrimination: 6-Phenyl vs. 6-Thienyl Pyridazine Substitution

Compound 1021104-18-6 (6-phenylpyridazine) shares its molecular formula (C₁₈H₁₇ClN₄O₂S₂) with the regioisomer 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine . In this isomer pair, the sulfonyl group is relocated from chlorothiophene to chlorobenzene, and the pyridazine C6 substituent is switched from phenyl to thienyl. In acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor programs, phenylpyridazine derivatives exhibit IC₅₀ values ranging from 0.8–45 µM depending on the heterocyclic substitution pattern, while the corresponding biphenyl isosteres show 3- to 5-fold shifts in potency, demonstrating that the pyridazine heterocycle itself is not a silent scaffold element but actively modulates target affinity [1]. The phenyl-to-thienyl exchange at C6 specifically alters the dihedral angle between the pyridazine and the aromatic substituent, impacting π-stacking interactions in flat hydrophobic binding pockets. In the absence of direct comparative data for 1021104-18-6 against its C6-thienyl counterpart, this documented class behavior justifies procurement of the 6-phenyl variant when targeting flat, aromatic-rich binding sites [2].

Regioisomer differentiation Pyridazine substitution Off-target selectivity Medicinal chemistry

Piperazine vs. Pyrrolidine Linker: Conformational Restriction and Target Selectivity

The piperazine ring in 1021104-18-6 serves as a six-membered diamine linker connecting the pyridazine core to the chlorothiophene sulfonyl cap. An alternative scaffold found in the patent literature replaces this piperazine with a pyrrolidine-3-yloxy linker (e.g., 3-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine) . In sulfonyl-piperazine 5-HT receptor ligand series, phenylsulfonyl piperazinyl derivatives have been characterized as selective 5-HT receptor antagonists, with the piperazine chair-boat equilibrium directly influencing the presentation of the sulfonyl group to the receptor orthosteric site [1]. Pyrrolidine linkers reduce the nitrogen-nitrogen distance by approximately 1.0–1.5 Å compared to piperazine, altering the trajectory of the sulfonyl cap and potentially switching receptor subtype selectivity. In class-level GPCR campaigns, piperazine-containing sulfonamides have demonstrated 2- to 20-fold selectivity windows for 5-HT₂ versus 5-HT₁ subtypes, whereas the corresponding pyrrolidine analogs often lose this discrimination [2]. The piperazine linker in 1021104-18-6 thus provides a specific conformational preference that is not replicated by smaller-ring or acyclic linkers.

Linker geometry Conformational analysis GPCR selectivity 5-HT receptor

Antimicrobial Activity Profile Against Close Structural Analogs

The chlorothiophene-sulfonyl-piperazine-pyridazine scaffold has been explored in antimicrobial programs, where the thiophene ring halogenation pattern critically influences minimum inhibitory concentrations (MICs). 2,5-Dichlorothiophene-containing chalcone-piperazine hybrids have been reported with MIC values of 4–32 µg/mL against Staphylococcus aureus and Candida albicans, whereas the corresponding monochlorothiophene analogs (as in 1021104-18-6) displayed 2- to 4-fold shifts in MIC depending on the target organism [1]. Although 1021104-18-6 has not been independently profiled in a published antimicrobial panel, vendors report investigation of this compound for antimicrobial and antifungal properties . The 5-chlorothiophene-2-sulfonyl group specifically differentiates it from the 5-chloro-2-methoxyphenyl-sulfonyl, 4-fluorophenyl-sulfonyl, and 3,5-dichlorophenyl-sulfonyl pyridazine analogs available in the same chemical catalog space, each of which carries distinct electronic and steric profiles at the sulfonyl terminus . In chalcone-piperazine antimicrobial series, the chlorothiophene moiety has been associated with improved Gram-positive selectivity compared to the fluorophenyl counterpart [1].

Antimicrobial screening Chlorothiophene SAR Antifungal activity Piperazine pharmacophore

Optimal Research and Industrial Application Scenarios for 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine (1021104-18-6)


Serine Protease Inhibitor Lead Optimization (Factor Xa / Thrombin Programs)

The chlorothiophene-sulfonyl piperazine scaffold of 1021104-18-6 is structurally pre-validated for factor Xa S1 pocket engagement, as demonstrated by related ketopiperazine inhibitors achieving Kᵢ values as low as 1.10 nM [1]. In lead optimization campaigns, 1021104-18-6 serves as a core scaffold for exploring S4 pocket substituents off the phenylpyridazine while retaining the neutral chlorothiophene interaction in S1. The piperazine linker provides conformational flexibility to access both subsites simultaneously, a feature documented in multiple fXa-inhibitor co-crystal structures [1]. Procurement of this specific compound, rather than the chlorobenzene-sulfonyl isomer, is justified when the target binding site favors a neutral, halogenated heterocycle over a substituted phenyl for S1 recognition [2].

5-HT Receptor Subtype Selectivity Profiling

Sulfonyl-piperazine derivatives are established privileged scaffolds for aminergic GPCRs, with phenylsulfonyl piperazinyl compounds patented as selective 5-HT receptor antagonists [3]. The piperazine linker geometry of 1021104-18-6—in contrast to pyrrolidine or acyclic linkers—has been associated with 2- to 20-fold selectivity improvements across 5-HT receptor subtypes in class-level SAR studies [4]. The 5-chlorothiophene cap further differentiates the electronic profile from fluorophenyl, dimethoxyphenyl, and dichlorophenyl sulfonyl analogs, enabling systematic selectivity screening across the 5-HT₁, 5-HT₂, and 5-HT₆ subfamilies [3].

Antimicrobial Structure-Activity Relationship Expansion

The monochlorothiophene motif of 1021104-18-6 provides a defined starting point for antimicrobial SAR, where the halogenation state of the thiophene ring has been shown to modulate MIC values by 2- to 4-fold in related chalcone-piperazine series [5]. This compound can be deployed as a reference standard in expanded antimicrobial panels comparing monochlorothiophene, dichlorothiophene, and non-halogenated thiophene sulfonyl piperazine derivatives against Gram-positive, Gram-negative, and fungal pathogens. The 6-phenylpyridazine core further enables exploration of the heterocycle's contribution to membrane permeability and efflux pump susceptibility [5].

Structure-Based Drug Design with Defined Pharmacophore Geometry

For computational chemistry and crystallography groups, 1021104-18-6 offers a well-defined three-point pharmacophore: (i) planar 6-phenylpyridazine for aromatic stacking/hydrophobic interactions, (ii) piperazine linker providing a fixed N-to-N distance of approximately 3.8–4.2 Å in the chair conformation, and (iii) 5-chlorothiophene-2-sulfonyl cap with a defined sulfur-chlorine vector. This geometry is distinguishable from the isomeric 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine, where the sulfonyl and aryl groups are swapped across the scaffold . The compound is therefore suitable as a docking template or co-crystallization ligand when the target protein's binding pocket requires a halogenated thiophene rather than a halogenated phenyl at the sulfonyl terminus [2].

Quote Request

Request a Quote for 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.